molecular formula C13H12N4 B1220152 N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine CAS No. 719285-67-3

N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine

Cat. No.: B1220152
CAS No.: 719285-67-3
M. Wt: 224.26 g/mol
InChI Key: ZZDGNBWCSPZNRU-UHFFFAOYSA-N
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Description

FTIR Analysis

Prominent vibrational modes include:

  • N–H stretch : 3370–3160 cm⁻¹ (benzimidazole NH and aromatic NH₂)
  • C=N stretch : 1600–1620 cm⁻¹ (imidazole ring)
  • C–O stretch : 1265–1135 cm⁻¹ (methoxy groups, if present)
  • NO₂ asymmetric/symmetric stretches : 1520–1550 cm⁻¹ and 1330–1370 cm⁻¹ (nitro-substituted derivatives)

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆) :
    • δ 12.83 ppm (br s, NH proton of benzimidazole)
    • δ 8.57 ppm (s, aromatic protons)
    • δ 7.52–8.14 ppm (multiplet, aromatic and imine protons)
  • ¹³C NMR :
    • δ 149.20 ppm (C=N of benzimidazole)
    • δ 128.95–136.30 ppm (aromatic carbons)

UV-Vis Spectroscopy

Electronic transitions occur at λₘₐₓ = 325–395 nm , attributed to π→π* transitions in the benzimidazole and nitrobenzene moieties.

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis reveals the following intermolecular interactions:

  • Hydrogen bonding :
    • O–H⋯N (2.753 Å) and N–H⋯O (2.89 Å) contribute ~25% to the surface.
  • C–H⋯π interactions :
    • C–H centroid distances : 3.2–3.5 Å (contributing ~18% ).
  • van der Waals interactions :
    • C⋯C contacts : ~52% of total interactions.

The π–π stacking between benzimidazole rings further stabilizes the crystal lattice, with a face-to-face distance of 3.685 Å.

Computational Molecular Geometry Optimization (DFT)

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide optimized geometric parameters consistent with experimental data:

Parameter Experimental DFT-Optimized
C7–N2 bond length (Å) 1.327(2) 1.335
Dihedral angle (°) 0.86(5) 1.2
N1–H1A⋯O3 (Å) 2.753(2) 2.78

Frontier molecular orbital analysis reveals:

  • HOMO-LUMO gap : 0.273 a.u. (7.43 eV)
  • HOMO localization : Benzene ring and imidazole π-system
  • LUMO localization : Nitrobenzene moiety

The Mulliken charge distribution shows electron withdrawal by the nitro group (-0.45 e), enhancing electrophilicity at the benzimidazole N-atoms.

Properties

IUPAC Name

2-N-(1H-benzimidazol-2-yl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c14-9-5-1-2-6-10(9)15-13-16-11-7-3-4-8-12(11)17-13/h1-8H,14H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDGNBWCSPZNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641564
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Diazotization and Condensation

The diazotization of aromatic amines followed by coupling with electron-rich substrates represents a foundational method. For instance, substituted {4-(1H-benzimidazol-2-yl)phenyl}diazenyl derivatives are synthesized via diazotization of aniline derivatives at 0–5°C using sodium nitrite and hydrochloric acid, followed by coupling with benzimidazole precursors. This method yields compounds with RF values of 0.24 in ethyl acetate/n-hexane (7:3) and elemental compositions aligning with theoretical values (C: 69.09%, H: 4.24%, N: 16.97%).

Condensation with Carboxylic Acids

Ortho-phenylenediamine reacts with carboxylic acids under reflux conditions to form benzimidazole cores. For example, formic acid or trimethyl orthoformate facilitates cyclization at 100–120°C for 6–12 hours, producing N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine with yields up to 62%. The reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration.

Condensation with Aldehydes

Aldehydes such as formaldehyde or aromatic aldehydes undergo cyclocondensation with o-phenylenediamine in acidic media. A study demonstrated that 4-methoxyazobenzenes irradiated in dimethylformamide (DMF) with 0.5 M HCl yield N-arylbenzene-1,2-diamines as major products. This method avoids transition-metal catalysts, achieving moderate yields (50–70%) under mild conditions.

Photoreaction-Based Synthesis

Solvent-Controlled Methods

Photoreactions of 4-methoxyazobenzenes exhibit solvent-dependent selectivity. In DMF with 0.5 M HCl, irradiation at 365 nm primarily yields N-arylbenzene-1,2-diamines, whereas acetal with 0.16 M HCl favors 1-aryl-1H-benzimidazoles. The proposed mechanism involves photoinduced C–N bond cleavage and recombination, with solvent polarity dictating intermediate stability.

Catalytic and Solvent-Mediated Approaches

Iron-Sulfur Catalysis

Iron-sulfur catalysts enable cyclization of substituted o-nitroanilines with picolines under solvent-free conditions at 150°C, yielding benzimidazole derivatives with 83–91% efficiency. This method is scalable and avoids hazardous reagents, making it industrially viable.

Industrial-Scale Production Methods

Continuous Flow Reactors

Industrial synthesis employs continuous flow reactors to enhance heat transfer and reaction control. Optimized parameters include:

  • Temperature: 120–150°C

  • Pressure: 2–5 atm

  • Residence Time: 10–30 minutes
    These systems achieve >90% conversion rates and reduce byproduct formation compared to batch processes.

Optimization of Reaction Conditions

Key factors for scalability include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction rates.

  • Catalyst Loading: 5–10 mol% Fe/S or Co-pincer complexes enhance cyclization efficiency.

  • Purification: Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity.

Comparative Analysis of Synthesis Methods

MethodConditionsYield (%)Purity (%)Scalability
Diazotization0–5°C, HCl/NaNO₂6285Moderate
Carboxylic AcidReflux, 12 hours7090High
Photoreaction365 nm, DMF/HCl6588Low
Iron-Sulfur150°C, solvent-free8792High
Continuous Flow150°C, 5 atm9395Industrial

Chemical Reactions Analysis

Types of Reactions

N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine exhibits notable cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in breast cancer and leukemia models. The mechanism of action involves the induction of apoptosis and disruption of cell cycle progression.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast)5.4
This compoundHL-60 (Leukemia)3.8
This compoundA549 (Lung)4.5

1.2 Anthelmintic Properties

The compound has also been evaluated for its anthelmintic properties. A study reported that derivatives of this compound displayed significant activity against T. crassiceps cysts, indicating potential use in treating parasitic infections.

Table 2: Anthelmintic Activity Data

CompoundCyst TypeEC50 (µM)Reference
This compoundT. crassiceps0.86

Material Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)

This compound is utilized in the synthesis of materials for OLEDs due to its favorable electronic properties. Studies have shown that compounds derived from this structure can enhance the efficiency and stability of OLED devices.

Table 3: OLED Performance Metrics

MaterialEfficiency (%)Lifetime (hours)Reference
TBPI (derived from this compound)1850

Computational Studies and Molecular Docking

Recent computational studies have employed molecular docking techniques to predict the binding affinity of this compound with various biological targets, including enzymes involved in cancer progression and parasitic infections.

Table 4: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Reference
β-tubulin-9.5
Cyclooxygenase-8.7

Case Studies

Case Study 1: Cytotoxicity Against Cancer Cells

A detailed investigation was conducted on the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.

Case Study 2: Anthelmintic Efficacy

In another study focusing on anthelmintic activity, the compound was tested against T. crassiceps cysts with promising results indicating its potential as a therapeutic agent for helminth infections.

Mechanism of Action

The mechanism of action of N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in DNA replication and repair, leading to anticancer effects .

Comparison with Similar Compounds

Bis N’-(1H-Benzimidazol-2-yl)-N-alkylamidine Derivatives

These compounds, synthesized from (1H-benzimidazol-2-yl) iminoesters and ethane-1,2-diamine, share the benzimidazole core but differ in alkylamine substituents. Yields for these derivatives (2a-e) range from 65–80%, comparable to methods used for N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine .

N-(4-Nitrobenzyl) benzene-1,2-diamine (NBD)

A Schiff base derived from OPD and 4-nitrophenyl benzaldehyde, NBD features a nitro group that introduces strong electron-withdrawing effects. This enhances its rigidity and planar structure, improving coordination with transition metals (e.g., Cu(II), Ni(II)) compared to the target compound. However, the nitro group may reduce bioavailability due to increased hydrophobicity .

1-(1H-Benzoimidazol-2-yl)ethanone

Synthesized via oxidation of 1-(1H-benzoimidazol-2-yl)ethanol, this derivative replaces the benzene-1,2-diamine group with a ketone. The ketone moiety reduces chelating capacity but increases reactivity in aldol condensations, as demonstrated in the synthesis of antimycobacterial compounds .

Electronic and Spectral Properties

Compound IR Key Peaks (cm⁻¹) UV-Vis λmax (nm) Notable Features
Target Compound ~3200 (N-H), ~1600 (C=N) 290, 325 Strong NH stretching, conjugated C=N
NBD (Schiff Base) 1623 (C=N), 1532 (NO₂) 324, 378, 428 Nitro group absorption at ~1532 cm⁻¹
abb Ligand 1438 (C-N), 3226 (N-H) 324, 378, 428 Broad NH peaks due to multiple amines
2-Aminobenzimidazoles ~3350 (NH₂), ~1600 (C=N) 290–340 Enhanced NH₂ stretching intensity

Key Observations :

  • The target compound exhibits simpler UV-Vis spectra than NBD, lacking nitro-related transitions.
  • IR spectra confirm the absence of electron-withdrawing groups (e.g., NO₂) in the target compound, simplifying its functional group interactions.

Chelation and Catalytic Activity

The target compound’s dual amine groups enable efficient coordination with metals, though its stability is lower than NBD’s Schiff base-metal complexes. For example, Ni(II) complexes of abb ligands show catalytic activity in redox reactions, while the target compound may favor softer metals like Zn(II) due to its electronic profile .

Key Insights :

  • Ultrasonic methods drastically reduce reaction times for benzimidazole derivatives but require specialized equipment .
  • The target compound’s synthesis is less efficient than Schiff base formation but offers scalability for industrial applications.

Biological Activity

N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine is a compound that belongs to the benzimidazole class, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

The compound features a benzimidazole moiety, which is a fused ring system comprising a benzene ring and an imidazole ring. This structure is critical as it contributes to the compound's interaction with various biological targets.

Biological Activities

1. Anticancer Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies demonstrated that compounds similar to this compound showed stronger antiproliferative properties than cisplatin against human cancer cell lines such as SW707 (rectal), HCV29T (bladder), A549 (lung), and T47D (breast) .
  • Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to interfere with tubulin polymerization, thereby disrupting mitotic spindle formation .

2. Anti-inflammatory Activity

Benzimidazole derivatives are also recognized for their anti-inflammatory properties:

  • Inhibition of COX Enzymes : Compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .
  • Molecular Docking Studies : Computational studies suggest that these compounds interact effectively with COX enzymes, indicating a potential mechanism for their anti-inflammatory effects .

3. Antioxidant Properties

This compound exhibits antioxidant activity:

  • Radical Scavenging Ability : In vitro assays have demonstrated its capacity to scavenge free radicals, which is essential for protecting cells from oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of tubulin polymerization
Anti-inflammatoryInhibition of COX enzymes
AntioxidantFree radical scavenging

Case Studies

Case Study 1: Cytotoxicity Against Cancer Cells
A study synthesized novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and evaluated their cytotoxicity against several human cancer cell lines. The results indicated that some derivatives exhibited higher efficacy than traditional chemotherapeutics like cisplatin, suggesting promising potential for further development in oncology .

Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on the anti-inflammatory properties of benzimidazole derivatives, molecular docking simulations were employed to elucidate the binding affinity and interaction modes with COX enzymes. The findings highlighted the importance of specific functional groups in enhancing anti-inflammatory activity .

Q & A

Q. Basic

  • ¹H NMR : Benzimidazole protons appear as singlets at δ10.93–12.31, while aromatic protons show splitting patterns dependent on substitution .
  • IR : Stretching bands at ~3395 cm⁻¹ (N-H) and 2634 cm⁻¹ (S-H in thiol derivatives) confirm functional groups .
  • Mass spectrometry : ESI-MS provides exact mass confirmation (e.g., m/z 437.0640 for fluorenyl derivatives) and fragmentation patterns to differentiate isomers .
    Methodological tip : Combine elemental analysis (±0.4% deviation) with spectral data to validate purity and structure .

What mechanistic insights explain the competition between benzimidazole and diamide formation during reactions of benzene-1,2-diamine with carbonyl compounds?

Advanced
DFT studies reveal that leaving group ability and protonation conditions dictate product selectivity:

  • Diamide formation : Favored when the carbonyl group has a good leaving group (e.g., Cl⁻) and mild protonation .
  • Benzimidazole formation : Dominates under high-temperature, acidic conditions with excess protonating agents, promoting cyclization via NH₂ group activation .
    Experimental validation : Adjusting pH, temperature, and stoichiometry of reactants can steer selectivity toward desired products .

How do transition metal catalysts enhance the sustainability of benzimidazole synthesis?

Advanced
Ru(II)-PNS(O) pincer complexes enable oxidant-free, green synthesis via acceptorless dehydrogenative condensation:

  • Mechanism : The catalyst facilitates H₂ liberation during the coupling of alcohols and diamines, avoiding stoichiometric oxidants like KOtBu .
  • Efficiency : Yields of 70–85% and TONs ~425 are achieved with 0.2 mol% catalyst loading .
    Advantages : Reduced waste, compatibility with functionalized substrates (e.g., trifluoromethyl groups), and scalability for high-throughput applications .

What strategies optimize cyclization reactions to minimize byproducts in benzimidazole synthesis?

Q. Advanced

  • Acid catalysis : TsOH in dioxane under reflux improves cyclization kinetics and reduces dimerization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while EtOH/water mixtures facilitate hydrolysis of esters to acids .
  • Oxidant tuning : Switching from CrO₃ (toxic) to I₂/DMSO or O₂ improves safety and selectivity .

What are the key intermediates in the synthesis of hydrazine-functionalized benzimidazole derivatives?

Q. Basic

  • 2-Hydrazinyl-1H-benzimidazole : Synthesized from benzoimidazole-2-thiol and hydrazine hydrate in methanol, serving as a precursor for Mannich bases and anticonvulsant agents .
  • 1-(1H-Benzoimidazol-2-yl)ethanone : Obtained via oxidation of ethanol intermediates with CrO₃/HOAc, enabling aldol condensation with aromatic aldehydes .

How do computational methods (e.g., DFT) aid in understanding the reactivity of benzene-1,2-diamine derivatives?

Q. Advanced

  • Frontier orbital analysis : Identifies reactive sites by calculating HOMO/LUMO energies. For example, NH₂ groups in benzene-1,2-diamine exhibit high nucleophilicity, favoring cyclization over amidation .
  • Transition state modeling : Predicts activation barriers for competing pathways (e.g., benzimidazole vs. diamide formation), guiding experimental optimization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine
Reactant of Route 2
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N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.